molecular formula C16H16Br3N3O2 B11554231 N'-[(1E)-3-(2-furyl)-1-methylpropylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

N'-[(1E)-3-(2-furyl)-1-methylpropylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

Cat. No.: B11554231
M. Wt: 522.0 g/mol
InChI Key: VQGKYIFYJKCEHU-UFFVCSGVSA-N
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Description

N’-[(2E)-4-(FURAN-2-YL)BUTAN-2-YLIDENE]-2-[(2,4,6-TRIBROMOPHENYL)AMINO]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2E)-4-(FURAN-2-YL)BUTAN-2-YLIDENE]-2-[(2,4,6-TRIBROMOPHENYL)AMINO]ACETOHYDRAZIDE typically involves the condensation of a furan-2-ylmethylene compound with a tribromophenylhydrazide. The reaction is usually carried out under acidic conditions to facilitate the formation of the hydrazone linkage. Common reagents used in this synthesis include furan-2-carbaldehyde, 2,4,6-tribromophenylhydrazine, and an acid catalyst such as hydrochloric acid or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(2E)-4-(FURAN-2-YL)BUTAN-2-YLIDENE]-2-[(2,4,6-TRIBROMOPHENYL)AMINO]ACETOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[(2E)-4-(FURAN-2-YL)BUTAN-2-YLIDENE]-2-[(2,4,6-TRIBROMOPHENYL)AMINO]ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(2E)-4-(FURAN-2-YL)BUTAN-2-YLIDENE]-2-[(2,4,6-TRIBROMOPHENYL)AMINO]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The furan ring and hydrazone linkage allow the compound to bind to enzymes and proteins, potentially inhibiting their activity. The tribromophenyl group enhances the compound’s ability to interact with biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(2E)-4-(FURAN-2-YL)BUTAN-2-YLIDENE]-2-[(2,4,6-TRIBROMOPHENYL)AMINO]ACETOHYDRAZIDE is unique due to the presence of the tribromophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential therapeutic applications compared to its analogs .

Properties

Molecular Formula

C16H16Br3N3O2

Molecular Weight

522.0 g/mol

IUPAC Name

N-[(E)-4-(furan-2-yl)butan-2-ylideneamino]-2-(2,4,6-tribromoanilino)acetamide

InChI

InChI=1S/C16H16Br3N3O2/c1-10(4-5-12-3-2-6-24-12)21-22-15(23)9-20-16-13(18)7-11(17)8-14(16)19/h2-3,6-8,20H,4-5,9H2,1H3,(H,22,23)/b21-10+

InChI Key

VQGKYIFYJKCEHU-UFFVCSGVSA-N

Isomeric SMILES

C/C(=N\NC(=O)CNC1=C(C=C(C=C1Br)Br)Br)/CCC2=CC=CO2

Canonical SMILES

CC(=NNC(=O)CNC1=C(C=C(C=C1Br)Br)Br)CCC2=CC=CO2

Origin of Product

United States

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